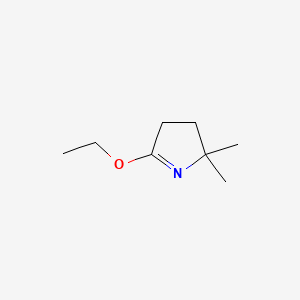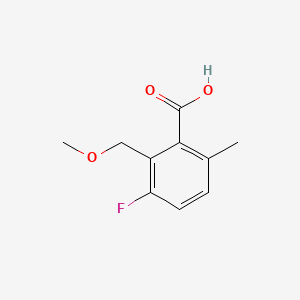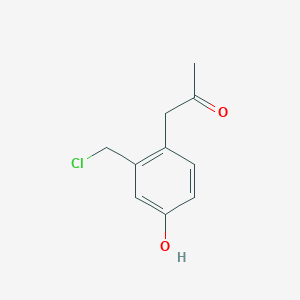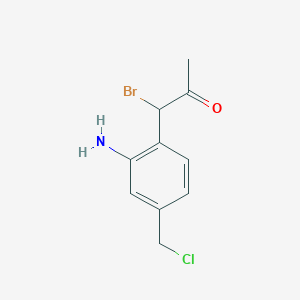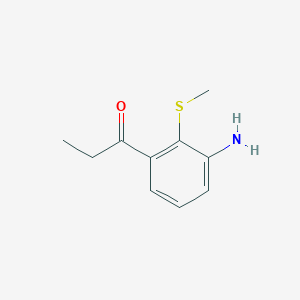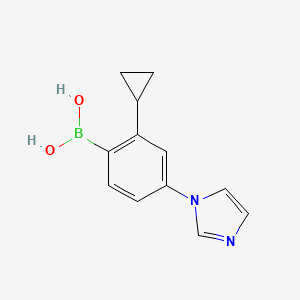
(3-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a cyclopropyl group, a phenyl ring, and an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane and a suitable catalyst.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly at the boronic acid group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole-5-boronic acid: Another boronic acid derivative with similar structural features.
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: A compound with a similar imidazole moiety.
Uniqueness
(3-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, imidazole ring, and boronic acid group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H15BN2O2 |
|---|---|
Molekulargewicht |
242.08 g/mol |
IUPAC-Name |
[3-cyclopropyl-5-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H15BN2O2/c1-9-7-16(8-15-9)13-5-11(10-2-3-10)4-12(6-13)14(17)18/h4-8,10,17-18H,2-3H2,1H3 |
InChI-Schlüssel |
LFXQNCQTGCRGFW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)N2C=C(N=C2)C)C3CC3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


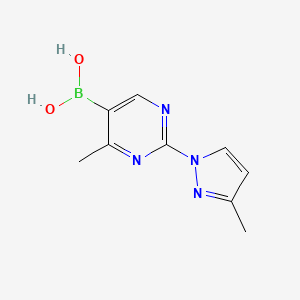
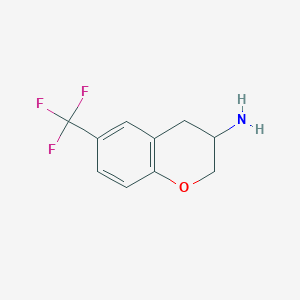
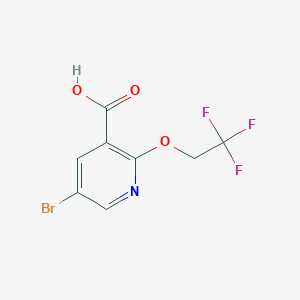
![3-(3-Methyl[1,2,4]triazolo[3,4-f][1,2,4]triazin-8(5H)-ylidene)quinoxalin-2(3H)-one](/img/structure/B14074371.png)
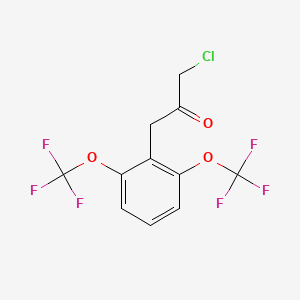
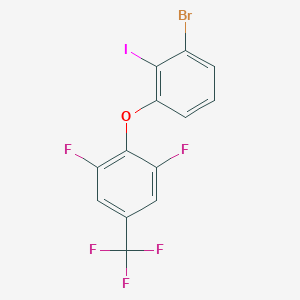
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14074402.png)
